2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol
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Overview
Description
2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by a thieno[3,2-d]pyrimidine core structure with a 4-methylphenyl group attached at the 2-position and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often involve heating the 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate, leading to the formation of the thienopyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the thienopyrimidine core.
Substitution: The compound can undergo substitution reactions, particularly at the 4-position hydroxyl group, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thienopyrimidine derivatives, while substitution reactions can produce a wide range of functionalized thienopyrimidines.
Scientific Research Applications
2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it has been studied as an inhibitor of specific enzymes involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure but differ in the functional groups attached.
Thieno[3,4-b]pyridine derivatives: These compounds have a similar thienopyrimidine core but differ in the arrangement of the nitrogen atoms and the attached groups.
Uniqueness
2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol is unique due to the presence of the 4-methylphenyl group and the hydroxyl group at the 4-position. These functional groups contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-8-2-4-9(5-3-8)12-14-10-6-7-17-11(10)13(16)15-12/h2-7H,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMVFPDZGPLXSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=O)N2)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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